molecular formula C10H18N4O6 B14741070 Dimethyl hexane-1,6-diylbis(nitrosocarbamate) CAS No. 4991-18-8

Dimethyl hexane-1,6-diylbis(nitrosocarbamate)

Cat. No.: B14741070
CAS No.: 4991-18-8
M. Wt: 290.27 g/mol
InChI Key: RJLHNLDWJWZWNF-UHFFFAOYSA-N
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Description

Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C10H18N4O6 It is known for its unique structure, which includes two nitrosocarbamate groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate) typically involves the reaction of hexane-1,6-diamine with nitrosocarbamate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl hexane-1,6-diylbis(nitrosocarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosocarbamate groups to amines.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl hexane-1,6-diylbis(nitrosocarbamate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves its interaction with molecular targets through its nitrosocarbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethylhexane-1,6-dicarbamate: A similar compound with carbamate groups instead of nitrosocarbamate groups.

    Hexane-1,6-diamine: The parent compound used in the synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate).

Uniqueness

Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is unique due to its dual nitrosocarbamate groups, which impart distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

4991-18-8

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl N-[6-[methoxycarbonyl(nitroso)amino]hexyl]-N-nitrosocarbamate

InChI

InChI=1S/C10H18N4O6/c1-19-9(15)13(11-17)7-5-3-4-6-8-14(12-18)10(16)20-2/h3-8H2,1-2H3

InChI Key

RJLHNLDWJWZWNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCCCCCN(C(=O)OC)N=O)N=O

Origin of Product

United States

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